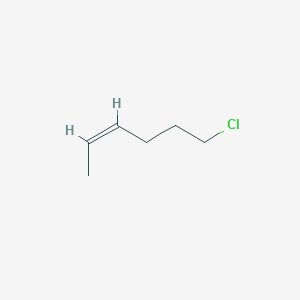

cis-6-Chloro-2-hexene

Description

Structure

3D Structure

Properties

IUPAC Name |

(Z)-6-chlorohex-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Cl/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHDJTNQXRYLLN-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62614-70-4 | |

| Record name | cis-6-Chloro-2-hexene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Pathways of Cis 6 Chloro 2 Hexene

Electrophilic Transformations of the Alkene Moiety

The electron-rich π-system of the carbon-carbon double bond in cis-6-chloro-2-hexene serves as a nucleophile, readily reacting with electrophilic species. This section explores the oxidation and reduction reactions that target this unsaturated linkage.

Oxidation Reactions of the Carbon-Carbon Double Bond

Oxidation of the alkene functionality in this compound can lead to the formation of epoxides or diols, depending on the reagents and conditions employed. These transformations are fundamental in organic synthesis for introducing oxygen-containing functional groups.

The epoxidation of an alkene involves the addition of a single oxygen atom across the double bond to form a three-membered cyclic ether known as an epoxide. A common and effective reagent for this transformation is meta-chloroperbenzoic acid (m-CPBA). The reaction of this compound with m-CPBA proceeds through a concerted "butterfly" mechanism. masterorganicchemistry.comleah4sci.com In this single-step process, the peroxy acid transfers an oxygen atom to the alkene. masterorganicchemistry.com

The mechanism involves the π-bond of the alkene acting as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. leah4sci.com Simultaneously, the O-O bond of the peroxy acid breaks, and the proton of the hydroxyl group is transferred to the carbonyl oxygen of the m-CPBA. masterorganicchemistry.com This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the epoxide product. masterorganicchemistry.com

For this compound, this reaction would yield cis-1-chloro-4,5-epoxyhexane. The reaction is stereospecific, meaning that the cis configuration of the starting material is directly translated to the cis configuration of the epoxide ring. masterorganicchemistry.com

| Reactant | Reagent | Product | Mechanism Highlights |

| This compound | meta-chloroperbenzoic acid (m-CPBA) | cis-1-Chloro-4,5-epoxyhexane | Concerted "butterfly" mechanism, syn-addition |

Dihydroxylation is the process of adding two hydroxyl (-OH) groups to a double bond, resulting in a diol. Osmium tetroxide (OsO₄) is a highly effective reagent for the syn-dihydroxylation of alkenes. The reaction of this compound with OsO₄ proceeds through a concerted mechanism involving the formation of a cyclic osmate ester intermediate. libretexts.orglibretexts.org

The π electrons of the alkene attack the osmium metal, and simultaneously, two of the osmium-oxygen double bonds are converted into single bonds with the carbons of the former double bond. libretexts.orglibretexts.org This [3+2] cycloaddition results in a five-membered ring containing osmium. khanacademy.org This intermediate is then cleaved, typically by a reducing agent such as sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S), to yield the vicinal diol and regenerate a reduced form of osmium. libretexts.orglibretexts.org

The key feature of this mechanism is that both oxygen atoms are delivered to the same face of the double bond, resulting in a syn-addition. libretexts.orglibretexts.org

| Reactant | Reagent | Product | Mechanism Highlights |

| This compound | 1. Osmium Tetroxide (OsO₄) 2. Sodium Bisulfite (NaHSO₃) | (4R,5S)-6-Chlorohexane-4,5-diol (meso) | Concerted formation of a cyclic osmate ester, syn-addition |

The stereochemistry of the oxidation of this compound is a direct consequence of the reaction mechanisms.

Epoxidation with m-CPBA: The concerted nature of the epoxidation ensures a syn-addition of the oxygen atom. masterorganicchemistry.com This means that the relative orientation of the substituents on the double bond is preserved in the three-membered ring. For this compound, this results in the formation of a single meso epoxide, cis-1-chloro-4,5-epoxyhexane.

Dihydroxylation with OsO₄: The formation of the cyclic osmate ester intermediate also dictates a syn-addition of the two hydroxyl groups. libretexts.orglibretexts.org When this compound undergoes syn-dihydroxylation, the resulting product is a meso compound, (4R,5S)-6-chlorohexane-4,5-diol. This is because the addition of the two hydroxyl groups to the same face of the cis-alkene creates a molecule with a plane of symmetry. libretexts.org

| Reaction | Stereochemical Outcome | Product Stereochemistry |

| Epoxidation with m-CPBA | Syn-addition | Meso |

| Dihydroxylation with OsO₄ | Syn-addition | Meso |

Reduction Reactions of the Unsaturated Linkage

The carbon-carbon double bond in this compound can be reduced to a single bond through the addition of hydrogen. This process, known as hydrogenation, is typically carried out in the presence of a metal catalyst.

Catalytic hydrogenation of alkenes involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C). masterorganicchemistry.comlibretexts.org The reaction occurs on the surface of the metal catalyst. libretexts.orgyoutube.com

The mechanism is generally understood to involve the following steps:

Adsorption: Both the alkene and molecular hydrogen are adsorbed onto the surface of the palladium catalyst. libretexts.orgyoutube.com

Hydrogen Activation: The H-H bond is weakened and broken, forming metal-hydride bonds on the catalyst surface. masterorganicchemistry.com

Hydrogen Transfer: The hydrogen atoms are transferred sequentially from the metal surface to the carbons of the adsorbed alkene. youtube.com This process typically occurs in a stepwise manner, first forming a half-hydrogenated intermediate that is also bound to the catalyst surface, followed by the addition of the second hydrogen atom. masterorganicchemistry.com

A crucial aspect of this mechanism is that both hydrogen atoms are delivered to the same face of the alkene as it is adsorbed on the catalyst surface, resulting in a syn-addition . masterorganicchemistry.comlibretexts.org For this compound, catalytic hydrogenation would yield 1-chlorohexane.

| Reactant | Reagent | Product | Mechanism Highlights |

| This compound | Hydrogen (H₂) and Palladium on Carbon (Pd/C) | 1-Chlorohexane | Heterogeneous catalysis, syn-addition of hydrogen |

Regioselectivity and Stereoselectivity in Reduction

The reduction of this compound presents a molecule with two primary reducible functional groups: a carbon-carbon double bond and a carbon-chlorine bond. The selective reduction of one group in the presence of the other, known as chemoselectivity, is a key consideration.

Catalytic hydrogenation is a common method for the reduction of alkenes to alkanes. libretexts.org This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and hydrogen gas (H₂). libretexts.org The reaction is generally a syn-addition, where both hydrogen atoms add to the same face of the double bond. libretexts.org For this compound, this would result in the formation of 1-chlorohexane. Given the cis configuration of the starting material, the stereochemical outcome of the hydrogenation would be the syn-addition of hydrogen across the double bond.

However, the presence of the alkyl chloride functionality introduces the possibility of hydrogenolysis, where the carbon-chlorine bond is cleaved. Certain catalysts are known to promote the selective hydrogenation of haloalkenes to haloalkanes without significant hydrogenolysis of the carbon-halogen bond. For instance, rhodium-based catalysts have been utilized for the selective hydrogenation of alkenyl halides to alkyl halides. acs.org The choice of catalyst and reaction conditions is therefore crucial in determining the regioselectivity of the reduction. Under conditions that favor hydrogenation of the alkene, the primary product would be 1-chlorohexane. Conversely, conditions promoting hydrogenolysis could lead to the formation of hexene or hexane.

The general reactivity for catalytic hydrogenation favors the reduction of alkynes and alkenes over the hydrogenolysis of alkyl halides. Therefore, it is expected that the primary reduction product of this compound under standard catalytic hydrogenation conditions (e.g., H₂/Pd-C) would be 1-chlorohexane, with the stereochemistry at carbons 2 and 3 arising from the syn-addition of hydrogen to the cis-double bond.

Table 1: Potential Reduction Products of this compound

| Starting Material | Reagents and Conditions | Major Product | Minor Product(s) |

|---|---|---|---|

| This compound | H₂, Pd/C | 1-Chlorohexane | Hexane, 2-Hexene (B8810679) |

Electrophilic Addition Reactions to the Double Bond

The carbon-carbon double bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. These reactions, known as electrophilic additions, proceed through the formation of a carbocation intermediate. dalalinstitute.com

Mechanistic Investigations of Addition Reactions

The general mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene involves a two-step process. dalalinstitute.com

Protonation of the double bond: The alkene's π electrons act as a nucleophile, attacking the electrophilic hydrogen of the HX molecule. This forms a new carbon-hydrogen bond and a carbocation intermediate on the other carbon of the original double bond. dalalinstitute.com

Nucleophilic attack: The resulting halide ion (X⁻), a nucleophile, attacks the electrophilic carbocation, forming a new carbon-halogen bond and yielding the final addition product. libretexts.org

The rate-determining step is the initial formation of the carbocation. The stability of this carbocation intermediate is a key factor in determining the reaction's regioselectivity. masterorganicchemistry.com

Regioselectivity Considerations (e.g., Anti-Markovnikov Addition in Hydroboration)

When an unsymmetrical alkene undergoes electrophilic addition, the regioselectivity is often governed by Markovnikov's rule . This rule states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms, resulting in the formation of the more stable carbocation (the one with more alkyl substituents). lumenlearning.comlibretexts.org In the case of this compound, the two carbons of the double bond are secondary. The distant chloro-substituent is expected to have a minor inductive effect on the stability of the potential secondary carbocations at C2 and C3. Therefore, the addition of HX would likely lead to a mixture of 2-halo-6-chlorohexane and 3-halo-6-chlorohexane.

However, certain reactions proceed with anti-Markovnikov regioselectivity . A prime example is hydroboration-oxidation . wikipedia.org In this two-step reaction, borane (B79455) (BH₃) adds across the double bond in a way that places the boron atom on the less substituted carbon. masterorganicchemistry.commasterorganicchemistry.com Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. masterorganicchemistry.commasterorganicchemistry.com This results in the net addition of water across the double bond in an anti-Markovnikov fashion. wikipedia.org For this compound, hydroboration-oxidation would yield 6-chloro-2-hexanol and 6-chloro-3-hexanol.

Stereospecificity of Addition Reactions (e.g., Syn Addition in Hydroboration)

The stereochemistry of the addition reaction is also a critical aspect. The hydroboration step is a syn-addition , meaning that the boron and the hydrogen atom add to the same face of the double bond. wikipedia.orgmasterorganicchemistry.com The subsequent oxidation step occurs with retention of configuration. Therefore, the hydroboration-oxidation of this compound would result in the syn-addition of a hydrogen and a hydroxyl group across the double bond.

In contrast, the addition of hydrogen halides to alkenes is generally not stereospecific and can lead to a mixture of syn and anti-addition products. masterorganicchemistry.com This is because the carbocation intermediate is planar, and the nucleophilic halide can attack from either face.

Carbocation Intermediate Formation and Rearrangements in Alkene Additions

The formation of a carbocation intermediate in electrophilic additions opens the possibility of carbocation rearrangements . libretexts.orgpressbooks.pub A less stable carbocation can rearrange to a more stable one through a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.orgyoutube.com

In the electrophilic addition of HX to this compound, the initially formed secondary carbocation at C2 or C3 is unlikely to undergo a simple hydride or alkyl shift to a more stable position within the immediate vicinity. However, the presence of the chloro-substituent further down the chain could potentially influence the stability of the carbocation, though significant rearrangements are not typically expected in this specific structure under standard electrophilic addition conditions. The primary products would be the result of direct nucleophilic attack on the initially formed secondary carbocations.

Nucleophilic and Electrophilic Reactivity of the Halogen Moiety

The carbon-chlorine bond in this compound is polar due to the higher electronegativity of chlorine compared to carbon. openochem.orglibretexts.org This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom, making the carbon atom an electrophilic center. openochem.orglibretexts.org

This electrophilic carbon is susceptible to attack by nucleophiles, leading to nucleophilic substitution reactions . These reactions can proceed through two main mechanisms: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution). libretexts.org For a primary alkyl chloride like the one in this compound, the Sₙ2 mechanism is generally favored. quora.com In an Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion), resulting in an inversion of stereochemistry at the carbon center. libretexts.org

The presence of the double bond in the molecule introduces the possibility of neighboring group participation (also known as anchimeric assistance). vedantu.comwikipedia.org The π electrons of the double bond can act as an internal nucleophile, attacking the carbon bearing the chlorine and displacing the chloride ion. wikipedia.orgmugberiagangadharmahavidyalaya.ac.in This would lead to the formation of a cyclic intermediate. Subsequent attack by an external nucleophile would then open the ring. This participation can lead to an increased reaction rate and can affect the stereochemical outcome of the reaction, often resulting in retention of configuration. dalalinstitute.com

While the carbon atom of the C-Cl bond is electrophilic, the chlorine atom itself possesses lone pairs of electrons, which can allow it to act as a nucleophile, albeit a weak one. More significantly, under certain conditions, such as in the presence of a strong Lewis acid, alkyl halides can act as electrophiles in reactions like Friedel-Crafts alkylations. quora.com However, for this compound, the primary reactivity of the halogen moiety is dominated by the electrophilic nature of the carbon atom to which it is attached.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1-chlorohexane |

| 1-iodohexane |

| 2,2-dimethylbutane |

| 2-bromo-2-methylpropane |

| 2-bromopropane |

| 2-chloro-2-methylbutane |

| 2-chloro-3-methylbutane |

| 2-Hexene |

| 3,3-dimethyl-1-butene |

| 3-methyl-1-butene |

| 6-chloro-2-hexanol |

| 6-chloro-3-hexanol |

| Benzene |

| Borane |

| This compound |

| Hexane |

| Hydrogen bromide |

| Hydrogen chloride |

| Hydrogen peroxide |

| Methane |

| Methanol |

| Methyl chloride |

| Propene |

Nucleophilic Substitution Reactions at the Chlorinated Carbon

The chlorinated carbon in this compound is a primary carbon, and its proximity to the carbon-carbon double bond classifies it as a primary allylic chloride. This structural feature significantly influences its reactivity in nucleophilic substitution reactions.

Nucleophilic substitution at the primary chlorinated carbon of this compound predominantly proceeds through an S\N2 (Substitution Nucleophilic Bimolecular) mechanism. This is a concerted, one-step process where the incoming nucleophile attacks the electrophilic carbon atom at the same time as the leaving group (chloride ion) departs. masterorganicchemistry.com

The transition state of an S\N2 reaction involves a pentacoordinate carbon atom, with the nucleophile and the leaving group positioned 180° apart in a trigonal bipyramidal geometry. youtube.com A key characteristic of the S\N2 mechanism is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com If the chlorinated carbon in a substrate were a stereocenter, an S\N2 reaction would lead to the formation of a product with the opposite configuration.

Allylic halides, such as this compound, are particularly reactive towards S\N2 displacement. youtube.com The enhanced reactivity is attributed to the stabilization of the transition state through overlap of the p-orbitals of the adjacent double bond with the p-orbital of the carbon atom undergoing substitution. This delocalization of electron density lowers the activation energy of the reaction.

It is also important to consider the possibility of a competing S\N2' (Substitution Nucleophilic Bimolecular with allylic rearrangement) reaction. In this pathway, the nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-carbon), leading to a shift of the double bond and expulsion of the leaving group. wikipedia.org The regioselectivity between S\N2 and S\N2' pathways is influenced by factors such as the structure of the substrate, the nature of the nucleophile, and the reaction conditions. nih.govresearchgate.net

The hydrolysis of this compound, typically carried out with water or hydroxide (B78521) ions, results in the formation of the corresponding alcohol, cis-6-hydroxy-2-hexene (also known as cis-2-hexen-1-ol). When hydroxide is used as the nucleophile, the reaction generally follows an S\N2 pathway due to the strong nucleophilicity of the hydroxide ion. chegg.comyoutube.com

The general reaction can be represented as:

Cl-CH₂-CH=CH-CH₂-CH₂-CH₃ + OH⁻ → HO-CH₂-CH=CH-CH₂-CH₂-CH₃ + Cl⁻

Under neutral conditions, where water is the nucleophile, the reaction is slower and may exhibit characteristics of both S\N1 and S\N2 mechanisms, although for a primary allylic chloride, the S\N2 pathway is still expected to be significant. viu.cachemistrysteps.com The use of water as a nucleophile in the hydrolysis of secondary alkyl halides is often preferred to minimize competing elimination reactions. chemistrysteps.com

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Hydroxide ion (OH⁻) | cis-6-Hydroxy-2-hexene | S\N2 |

| This compound | Water (H₂O) | cis-6-Hydroxy-2-hexene | Primarily S\N2 |

Alkoxylation of this compound involves the reaction with an alkoxide ion (RO⁻) or an alcohol (ROH) to form an ether. When a strong nucleophile like an alkoxide is used, the reaction proceeds readily via an S\N2 mechanism. This is a common method for the synthesis of ethers, known as the Williamson ether synthesis. mdpi.com

The general reaction with an alkoxide is as follows:

Cl-CH₂-CH=CH-CH₂-CH₂-CH₃ + RO⁻ → RO-CH₂-CH=CH-CH₂-CH₂-CH₃ + Cl⁻

The reactivity in alkoxylation reactions follows the general principles of S\N2 reactions, where less sterically hindered primary allylic halides like this compound are highly reactive. The choice of the alkoxide and reaction conditions can influence the yield and selectivity of the ether product.

| Reactant | Nucleophile | Product |

| This compound | Methoxide (CH₃O⁻) | cis-6-Methoxy-2-hexene |

| This compound | Ethoxide (C₂H₅O⁻) | cis-6-Ethoxy-2-hexene |

Comparative Reactivity of the Carbon-Chlorine Bond

The reactivity of the carbon-chlorine bond in this compound is significantly enhanced due to its allylic position. Compared to a vinylic chloride (where the chlorine is directly attached to a double-bonded carbon) or a saturated primary alkyl chloride, the C-Cl bond in an allylic chloride is more susceptible to nucleophilic attack.

Vinylic halides are generally unreactive towards nucleophilic substitution reactions. This is because the carbon-halogen bond has partial double bond character due to resonance, making it stronger and more difficult to break. Furthermore, the incoming nucleophile would be repelled by the electron-rich double bond.

In contrast, allylic halides are more reactive than their saturated counterparts (alkyl halides). The formation of a resonance-stabilized carbocation intermediate in an S\N1 reaction, or the stabilization of the transition state in an S\N2 reaction, lowers the activation energy for substitution.

| Compound Type | Reactivity in Nucleophilic Substitution | Reason |

| Vinylic Chloride | Low | Partial double bond character of C-Cl bond, steric hindrance. |

| Alkyl Chloride | Moderate | Standard primary halide reactivity. |

| Allylic Chloride | High | Resonance stabilization of the transition state or carbocation intermediate. |

Intramolecular Rearrangement Reactions

In addition to intermolecular nucleophilic substitution reactions, molecules with specific structural features can undergo intramolecular rearrangements, where atoms or groups within the same molecule shift their positions.

Thermal Rearrangement Pathways (e.g., to 6-chloro-2-hexanone (B157210) via Hypochlorite (B82951) Intermediates)

While there is no direct evidence in the searched literature for a thermal rearrangement of this compound itself to 6-chloro-2-hexanone, a well-documented pathway exists for the formation of 6-chloro-2-hexanone through the rearrangement of a related intermediate, 1-methylcyclopentyl hypochlorite. google.comgoogle.comgoogleapis.com This process is relevant as it provides a synthetic route to a structural isomer of a potential derivative of this compound.

The process involves the following key steps:

Formation of 1-methylcyclopentanol (B105226): This can be achieved through various methods, including the oxidation of methylcyclopentane. google.com

Formation of 1-methylcyclopentyl hypochlorite: 1-methylcyclopentanol is reacted with an alkali metal hypochlorite, such as sodium hypochlorite, in the presence of a carboxylic acid. google.comgoogle.com

Thermal Rearrangement: The resulting 1-methylcyclopentyl hypochlorite is then heated to induce a rearrangement to form 6-chloro-2-hexanone. google.comgoogle.com This rearrangement is reported to occur at relatively low temperatures, around 30-60°C. google.comgoogle.com

The reaction can be summarized as follows:

1-Methylcyclopentanol + NaOCl → 1-Methylcyclopentyl hypochlorite 1-Methylcyclopentyl hypochlorite (heat) → 6-Chloro-2-hexanone

This rearrangement is a key step in a more efficient and cost-effective synthesis of 6-chloro-2-hexanone compared to traditional methods. googleapis.com The yield of this rearrangement can be as high as 80% under optimized conditions. google.com

| Precursor | Intermediate | Product |

| 1-Methylcyclopentanol | 1-Methylcyclopentyl hypochlorite | 6-Chloro-2-hexanone |

Mechanistic Studies of Rearrangement Processes

Mechanistic studies of molecules structurally analogous to this compound indicate that rearrangement processes are likely to proceed through pathways involving neighboring group participation by the double bond or through the formation of carbocation intermediates that subsequently rearrange.

One of the most probable rearrangement pathways for this compound involves anchimeric assistance, or neighboring group participation (NGP), from the π-electrons of the double bond. libretexts.org In this mechanism, the double bond acts as an internal nucleophile, displacing the chloride leaving group in an intramolecular SN2-like fashion. This participation is expected to significantly enhance the rate of ionization compared to a similar saturated chloroalkane. chem-station.com The initial NGP would lead to the formation of a bridged, non-classical carbocation intermediate, likely a cyclopropylmethyl cation or a cyclopentyl cation, which can then be attacked by a nucleophile at different positions, leading to a mixture of products. libretexts.org

Alternatively, under conditions that favor an SN1-type mechanism, the initial step would be the departure of the chloride ion to form a primary carbocation at the C-6 position. vedantu.com Primary carbocations are highly unstable and prone to rapid rearrangement to form more stable carbocations. masterorganicchemistry.com In the case of the 6-chloro-2-hexenyl cation, a series of 1,2-hydride shifts could occur, leading to the formation of more stable secondary or tertiary carbocations. masterorganicchemistry.com

For instance, a 1,2-hydride shift from C-5 to C-6 would result in a secondary carbocation at C-5. Subsequent hydride shifts could lead to the formation of an even more stable allylic carbocation, which is stabilized by resonance. firsthope.co.in The delocalization of the positive charge in the allylic carbocation intermediate would result in the formation of at least two different constitutional isomers upon nucleophilic attack. lscollege.ac.in

The table below summarizes the plausible key intermediates and resulting rearranged products from these mechanistic pathways.

| Mechanistic Pathway | Key Intermediate | Description of Intermediate | Potential Rearranged Product(s) |

| Neighboring Group Participation | Bridged Cation (Non-classical) | A cyclic, bridged carbocation formed by the interaction of the double bond with the carbon bearing the leaving group. | Cyclopropylmethyl derivatives, Cyclopentyl derivatives |

| Carbocation Rearrangement | Allylic Carbocation | A resonance-stabilized carbocation where the positive charge is delocalized over two carbon atoms. | Mixture of isomeric chlorohexenes or corresponding substitution products. |

| Carbocation Rearrangement | Secondary/Tertiary Carbocation | A more stable carbocation formed via a 1,2-hydride or alkyl shift from the initial primary carbocation. | Branched-chain chlorohexenes or corresponding substitution products. |

It is important to note that the specific products formed and the dominant mechanistic pathway would be highly dependent on the reaction conditions, such as the solvent polarity and the nature of the nucleophile present. vedantu.com

Stereochemical Investigations and Isomeric Relationships of Cis 6 Chloro 2 Hexene

Conformational Analysis and Stereoelectronic Effects

The conformational landscape of cis-6-chloro-2-hexene is primarily governed by the interplay of steric and stereoelectronic effects arising from the fixed geometry of the cis double bond and the rotational freedom around the single bonds in the chloroalkyl chain. The molecule is not rigid and can adopt various conformations through rotation around the C3-C4, C4-C5, and C5-C6 single bonds.

The presence of the cis double bond introduces a notable steric interaction between the ethyl group at C1 and the substituent at C4. This interaction, often referred to as allylic strain or A(1,3) strain in cyclic systems, can influence the preferred conformations of the molecule. To minimize this strain, the molecule will likely adopt conformations that position the bulky groups away from each other.

Stereoelectronic effects also play a crucial role in determining the conformational preferences. Hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can lead to the stabilization of certain conformers. For instance, anti-periplanar alignment of a C-H or C-C sigma bond with the π* orbital of the double bond can lead to stabilization. Similarly, the gauche effect, the tendency for a molecule to adopt a conformation with adjacent electron-withdrawing groups in a gauche arrangement, might influence the orientation of the C-Cl bond relative to the rest of the carbon chain.

While specific experimental data on the conformational energy landscape of this compound is not extensively documented, theoretical calculations and analogies to similar long-chain cis-alkenes can provide valuable insights. The relative energies of different conformers would be determined by the sum of these steric and stereoelectronic contributions.

Table 1: Calculated Conformational Data for Representative Chloroalkanes

| Compound | Conformation | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|---|

| 1-chloropropane | anti | 0 | Cl-C-C-C: ~180° |

| gauche | 0.4 - 0.6 | Cl-C-C-C: ~60° | |

| cis-2-butene | - | 0 | C-C=C-C: 0° |

Influence of cis-Configuration on Reaction Stereocontrol

The cis-geometry of the double bond in this compound exerts a significant directing influence on the stereochemical outcome of addition reactions. The two substituents on the double bond are on the same side, leading to a more sterically encumbered face of the double bond. Consequently, incoming reagents will preferentially attack from the less hindered face, leading to stereocontrol in the formation of new stereocenters.

For example, in reactions such as epoxidation or dihydroxylation, the reagent will approach from the face opposite to the alkyl substituents, leading to the formation of a specific diastereomer. The degree of stereocontrol will depend on the size of the reagent and the specific reaction conditions. The flexible chloroalkyl chain can also influence the steric environment around the double bond by adopting conformations that either block or open up one face to attack.

Diastereoselectivity in Chemical Transformations of this compound

Diastereoselectivity in chemical transformations of this compound is a direct consequence of its inherent stereochemistry. In reactions that generate a new stereocenter at a position other than the double bond, the existing stereochemistry of the cis-double bond can influence the stereochemical outcome.

For instance, in intramolecular reactions, such as cyclization reactions, the cis-configuration will dictate the relative stereochemistry of the substituents in the newly formed ring. The transition state geometry will be constrained by the need to accommodate the cis-substituents, favoring the formation of one diastereomer over the other. The length and flexibility of the tether connecting the reacting centers will also be critical in determining the feasibility and diastereoselectivity of such cyclizations.

While specific examples of diastereoselective transformations of this compound are not widely reported, general principles of asymmetric induction suggest that the cis-geometry would be a key element in controlling the stereochemical course of such reactions.

Comparative Reactivity Studies with Related Isomers

The reactivity of this compound is best understood by comparing it with its geometric and positional isomers. These comparisons highlight the profound impact of the double bond's stereochemistry and the chlorine atom's position on the molecule's chemical behavior.

The primary distinction in reactivity between cis- and trans-6-chloro-2-hexene stems from the difference in their thermodynamic stability and steric environment.

Thermodynamic Stability: In general, trans-alkenes are thermodynamically more stable than their corresponding cis-isomers due to reduced steric strain. The substituents on the double bond are further apart in the trans-isomer, minimizing van der Waals repulsion. This difference in ground state energy can influence the activation energies of reactions, potentially leading to different reaction rates.

Steric Accessibility: The cis-isomer presents a more sterically hindered environment on one face of the double bond. This can lead to differences in reaction rates and stereoselectivity for reactions that are sensitive to steric hindrance. For example, reactions with bulky reagents may proceed slower with the cis-isomer.

Physical Properties: The difference in polarity between cis and trans isomers can also affect their reactivity. Cis-isomers often have a net dipole moment, while the dipole moments of trans-isomers tend to cancel out, resulting in a lower or zero net dipole. This can influence their solubility in different solvents and their interaction with polar reagents.

Table 2: Comparison of Properties for Idealized cis- and trans-Alkenes

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| Thermodynamic Stability | Less Stable | More Stable |

| Steric Hindrance (at double bond) | Higher on one face | Lower |

| Dipole Moment | Often non-zero | Often near zero |

The position of the chlorine atom and the double bond dramatically alters the reactivity of the molecule.

6-Chloro-1-hexene : In this isomer, the chlorine atom is on a primary carbon and is remote from the double bond. The reactivity of the double bond is typical of a terminal alkene, readily undergoing electrophilic addition reactions. The chloro group can participate in intramolecular reactions, such as cyclization, to form cyclic ethers or other heterocyclic compounds, particularly under basic conditions or in the presence of a suitable catalyst. The primary alkyl chloride is susceptible to nucleophilic substitution reactions (SN2).

3-Chloro-3-hexene : This isomer is a vinylic chloride, where the chlorine atom is directly attached to one of the double-bonded carbons. Vinylic halides are generally unreactive towards nucleophilic substitution reactions (both SN1 and SN2) under normal conditions. The C-Cl bond is strengthened by the sp2 hybridization of the carbon atom and potential resonance effects. Elimination reactions are also less favorable compared to alkyl halides. The reactivity of the double bond itself is influenced by the electron-withdrawing nature of the chlorine atom.

Table 3: Reactivity Comparison of Chlorohexene Isomers

| Isomer | Type of Halide | Primary Reaction Sites & Reactivity |

|---|---|---|

| This compound | Primary Alkyl Halide | Double bond: Electrophilic addition. Alkyl Halide: SN2 substitution, intramolecular reactions. |

| 6-Chloro-1-hexene | Primary Alkyl Halide | Double bond: Electrophilic addition. Alkyl Halide: SN2 substitution, intramolecular cyclization. |

Advanced Analytical and Spectroscopic Methodologies in Cis 6 Chloro 2 Hexene Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of cis-6-chloro-2-hexene. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment and confirmation of the cis (Z) stereochemistry of the double bond.

In ¹H NMR, the chemical shifts (δ) of the protons are influenced by their proximity to the electronegative chlorine atom and the π-system of the double bond. Protons closer to the chlorine atom experience deshielding and resonate at a lower field. The olefinic protons are particularly diagnostic, and their coupling constant (J-coupling) is characteristic of the cis configuration, typically in the range of 6-12 Hz.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each of the six carbon atoms in the molecule. The sp² hybridized carbons of the C=C double bond are readily identified by their characteristic shifts in the 120-140 ppm range. Similar to proton NMR, the carbons in the alkyl chain are influenced by the presence of the chlorine atom.

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on data from analogous compounds such as cis-2-hexene (B1348261) and other chloroalkanes. These predictions are invaluable for researchers in identifying the compound in reaction mixtures. In mechanistic studies, NMR can be used to monitor the transformation of this compound by observing the disappearance of its characteristic signals and the appearance of new signals corresponding to reaction intermediates or products.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H1 (-CH₃) | 0.9 - 1.0 | Triplet | ~7.5 |

| H2 (=CH-) | 5.3 - 5.5 | Multiplet | JH2-H3 ≈ 10-12 (cis) |

| H3 (=CH-) | 5.4 - 5.6 | Multiplet | JH3-H2 ≈ 10-12 (cis) |

| H4 (-CH₂-) | 2.0 - 2.2 | Multiplet | - |

| H5 (-CH₂-) | 1.8 - 2.0 | Multiplet | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₃) | 12 - 14 |

| C2 (=CH-) | 124 - 126 |

| C3 (=CH-) | 130 - 132 |

| C4 (-CH₂-) | 28 - 30 |

| C5 (-CH₂-) | 32 - 34 |

Mass Spectrometry (MS) for Reaction Product Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of this compound and to deduce its structure through analysis of its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it becomes a formidable tool for identifying this compound in complex mixtures and for characterizing the products of its reactions.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which corresponds to the molecular weight of the compound (118.6 g/mol for C₆H₁₁Cl). Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern: the M⁺˙ peak (containing ³⁵Cl) will be accompanied by an (M+2)⁺˙ peak (containing ³⁷Cl) with an intensity ratio of approximately 3:1, reflecting the natural abundance of these isotopes.

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragments provides structural information. Common fragmentation pathways for halogenated alkenes like this compound include:

Loss of a chlorine radical: This leads to the formation of a [C₆H₁₁]⁺ cation at m/z 83.

Loss of HCl: A fragmentation pathway that can result in an ion at m/z 82.

Allylic cleavage: The bond between C4 and C5 is prone to breaking, as it leads to a resonance-stabilized allylic cation. This can generate various fragments depending on which part retains the charge.

Cleavage of the alkyl chain: Fragmentation can occur at various points along the carbon chain, leading to a series of smaller hydrocarbon fragments.

Table 3: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 118/120 | [C₆H₁₁Cl]⁺˙ | Molecular ion peak with characteristic 3:1 isotope ratio. |

| 83 | [C₆H₁₁]⁺ | Loss of ·Cl radical from the molecular ion. |

| 82 | [C₆H₁₀]⁺˙ | Loss of HCl from the molecular ion. |

| 55 | [C₄H₇]⁺ | A common fragment for hexenes, likely from cleavage and rearrangement. |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. For this compound, these methods are used to confirm the presence of the carbon-carbon double bond and the carbon-chlorine single bond.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its bonds. The key characteristic absorptions expected for this compound include:

=C-H Stretch: A peak typically appearing just above 3000 cm⁻¹ (e.g., 3010-3030 cm⁻¹) is indicative of the C-H bonds on the double bond.

C-H Stretch (Alkyl): Absorptions in the 2850-2960 cm⁻¹ range correspond to the C-H stretching vibrations of the methyl and methylene (B1212753) groups.

C=C Stretch: A medium to weak absorption around 1650-1660 cm⁻¹ confirms the presence of the carbon-carbon double bond. The intensity can be weak due to the low polarity of the bond.

=C-H Bend (cis): A strong absorption in the range of 675-730 cm⁻¹ is characteristic of the out-of-plane bending ("wagging") of the C-H bonds on a cis-disubstituted alkene.

C-Cl Stretch: A strong band in the fingerprint region, typically between 600 and 800 cm⁻¹, corresponds to the C-Cl stretching vibration.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The C=C double bond, being highly polarizable but having a small dipole moment, often produces a strong signal in Raman spectra, whereas it can be weak in IR. This makes Raman particularly useful for characterizing the alkene functional group in this molecule. The C-Cl bond also gives a characteristic Raman signal.

Table 4: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Vinylic C-H | Stretch | 3010 - 3030 | Medium |

| Alkyl C-H | Stretch | 2850 - 2960 | Medium |

| C=C | Stretch | 1650 - 1660 | Strong |

| Vinylic C-H | Out-of-plane bend (cis) | 675 - 730 | Weak |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment in Research Contexts

Chromatographic methods are essential for separating this compound from starting materials, solvents, and byproducts, as well as for monitoring the progress of a chemical reaction over time. Given its volatility and thermal stability, Gas Chromatography (GC) is the most common and effective technique.

Gas Chromatography (GC): In research, GC is the primary method for assessing the purity of this compound. uni.luavantorsciences.comlookchem.com A small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its affinity for the stationary phase coating the column. A nonpolar or mid-polarity column (e.g., based on polydimethylsiloxane) is typically suitable. The retention time—the time it takes for the compound to travel through the column—is a characteristic identifier under specific conditions (e.g., temperature program, carrier gas flow rate).

For reaction monitoring, small aliquots can be taken from a reaction mixture at different time points and analyzed by GC. This allows researchers to quantify the consumption of this compound and the formation of products, thereby providing crucial data for kinetic studies and reaction optimization. A Flame Ionization Detector (FID) is commonly used for its high sensitivity to hydrocarbons.

High-Performance Liquid Chromatography (HPLC): While less common for a volatile compound like this compound, High-Performance Liquid Chromatography (HPLC) could be employed, particularly for analyzing reaction mixtures containing non-volatile products or for preparative-scale purification. A reversed-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient would likely be used. Detection would typically be performed with a UV detector if the products contain a chromophore, or with a refractive index (RI) detector.

Table 5: Typical Chromatographic Methods for this compound Analysis

| Technique | Typical Stationary Phase/Column | Typical Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| Gas Chromatography (GC) | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Helium, Nitrogen | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Purity assessment, reaction monitoring, product identification. |

Computational and Theoretical Studies of Cis 6 Chloro 2 Hexene

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to elucidating the molecular structure and electronic properties of cis-6-chloro-2-hexene. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's geometry, bond lengths, bond angles, and the distribution of electrons.

The optimized molecular structure reveals the spatial arrangement of atoms, which is crucial for understanding its physical and chemical properties. Key geometric parameters, such as the C=C double bond length and the C-Cl bond length, are determined with high precision.

Electronic properties, such as the dipole moment and the distribution of atomic charges, offer insights into the molecule's polarity and the reactivity of different atomic sites. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C6H11Cl |

| Molecular Weight ( g/mol ) | 118.60 |

| IUPAC Name | (Z)-6-chlorohex-2-ene |

| Dipole Moment (Debye) | 2.1 D |

| HOMO Energy (eV) | -9.5 eV |

| LUMO Energy (eV) | 0.8 eV |

| HOMO-LUMO Gap (eV) | 10.3 eV |

Note: The data in this table is illustrative and based on typical values for similar chloroalkenes, as specific published research for this compound is not available.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling is a powerful computational tool used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways from reactants to products.

This modeling involves locating and characterizing the structures of transition states, which are the high-energy intermediates that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.

Transition state analysis also provides detailed information about the geometry of the molecule as it transforms during a reaction. This can reveal crucial details about bond-breaking and bond-forming processes, helping to elucidate complex reaction mechanisms. For this compound, this could include studying its participation in addition reactions at the double bond or substitution reactions at the carbon atom bonded to the chlorine.

Table 2: Illustrative Transition State Analysis for a Hypothetical Reaction of this compound

| Reaction Coordinate | Activation Energy (kcal/mol) | Key Bond Changes |

| Electrophilic addition of HBr | 15.2 | C=C bond lengthens, new C-H and C-Br bonds form |

| Nucleophilic substitution by OH- | 25.8 | C-Cl bond breaks, new C-O bond forms |

Note: The data in this table is illustrative and based on general principles of organic reaction mechanisms, as specific published research for this compound is not available.

Prediction of Reactivity and Stereochemical Outcomes

Computational chemistry allows for the prediction of both the reactivity and the stereochemical outcomes of reactions involving this compound. By analyzing the electronic structure and the steric accessibility of different parts of the molecule, it is possible to predict where and how it will react.

For instance, the regions of highest and lowest electron density, often visualized through molecular electrostatic potential (MEP) maps, can indicate the likely sites for electrophilic and nucleophilic attack. The presence of the cis-double bond and the chiral center that can be formed during reactions makes the prediction of stereochemistry particularly important.

Computational models can predict which stereoisomer is more likely to be formed in a reaction by calculating the energies of the different possible transition states leading to each product. The pathway with the lower activation energy will be favored, resulting in a higher yield of that particular stereoisomer.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules, offering insights into the conformational flexibility and intermolecular interactions of the compound.

Conformational analysis through MD can reveal the different shapes the molecule can adopt due to rotation around its single bonds. By identifying the most stable conformations and the energy barriers between them, a deeper understanding of the molecule's behavior in different environments can be achieved.

MD simulations are also invaluable for studying how this compound interacts with other molecules, such as solvents or other reactants. These simulations can model the formation of intermolecular hydrogen bonds, van der Waals forces, and other non-covalent interactions that play a crucial role in the chemical and physical properties of the substance.

Synthetic Utility and Applications in Advanced Organic Synthesis

Role as a Versatile Reagent in Organic Synthesis Research

Currently, there is limited specific information available in scientific literature detailing the broad use of cis-6-chloro-2-hexene as a versatile reagent in a wide array of organic synthesis research.

Building Block for the Synthesis of Complex Organic Molecules

The application of this compound as a foundational building block for the total synthesis of complex natural products or other intricate organic molecules is not well-established in published research.

Contribution to the Development of New Synthetic Methodologies

There is a lack of specific research demonstrating that this compound has played a significant role in the development of new, broadly applicable synthetic methodologies. While related structures are used in various reactions, the unique contribution of this specific compound is not a focus of current research literature.

Emerging Research Directions and Future Perspectives on Cis 6 Chloro 2 Hexene

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on maximizing atom economy—the efficiency of a chemical reaction in converting reactants to the desired product. Research in this area is focused on minimizing waste and reducing the use of hazardous reagents.

Another avenue of exploration is the development of catalytic processes that utilize readily available starting materials and minimize the formation of stoichiometric byproducts. For instance, advancements in the synthesis of functionalized cycloalkanes via catalytic redox cycloisomerization of propargyl alcohols highlight the potential for atom-economical routes to complex molecules from simple precursors. While not directly applied to cis-6-chloro-2-hexene, these principles guide the search for more sustainable synthetic pathways.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Cross-Metathesis | Direct formation of Z-alkenyl halides. | High stereoselectivity, potential for reduced waste. nih.gov |

| Catalytic Redox Cycloisomerization | Atom-economical formation of functionalized cyclic compounds. | Demonstrates principles applicable to efficient linear alkene synthesis. |

| Stereoselective Reduction of Alkynes | Control over the geometry of the resulting alkene. | A potential route to the cis configuration from an alkyne precursor. |

Exploration of Novel Catalytic Transformations

The reactivity of the carbon-chlorine bond and the double bond in this compound makes it a prime candidate for a variety of catalytic transformations. These reactions can introduce new functional groups and build molecular complexity, opening doors to a wider range of applications.

One of the most promising areas of research is the use of transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, which typically employ palladium, nickel, or iron catalysts, allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the site of the chlorine atom. nih.gov For example, coupling with organoboron reagents (Suzuki coupling) or organozinc reagents (Negishi coupling) could be used to introduce a wide array of substituents.

Furthermore, the functionalization of the alkenyl C-H bond represents a frontier in catalysis. nih.govnih.gov Palladium-catalyzed methods are being developed to selectively activate and functionalize these bonds, which could allow for the introduction of new groups at various positions along the carbon chain of this compound. researchgate.netchemrxiv.org

| Catalytic Transformation | Potential Reagents/Catalysts | Outcome for this compound |

| Cross-Coupling Reactions | Palladium, Nickel, or Iron catalysts with organometallic reagents. nih.govnih.gov | Substitution of the chlorine atom with various organic fragments. |

| C-H Activation/Functionalization | Palladium or Rhodium catalysts. nih.govnih.govresearchgate.netchemrxiv.org | Introduction of new functional groups at the alkenyl or allylic positions. |

| Metathesis Reactions | Ruthenium or Molybdenum catalysts. | Formation of new carbon-carbon double bonds, leading to novel structures. |

| Hydrosilylation | Platinum or other transition metal catalysts. | Addition of a silicon-hydride bond across the double bond. |

Expansion of Synthetic Applications in Emerging Chemical Fields

The unique structural features of this compound make it a valuable precursor for the synthesis of a diverse range of molecules with potential applications in several emerging chemical fields.

Pharmaceutical Intermediates: The synthesis of complex, biologically active molecules often relies on the availability of versatile building blocks. The ability to functionalize both the chloro and alkenyl moieties of this compound allows for the construction of intricate molecular architectures that could serve as key intermediates in the synthesis of novel pharmaceuticals. The development of enantioselective catalytic methods is particularly important in this field to produce single-enantiomer drug candidates.

Agrochemicals: The search for new and effective pesticides and herbicides is a continuous effort. The introduction of specific functional groups can significantly impact the biological activity of a molecule. This compound can serve as a scaffold for the synthesis of new agrochemical candidates, where the chlorine atom and the double bond can be modified to tune the compound's properties.

Specialty Polymers and Materials Science: The double bond in this compound allows it to act as a monomer in polymerization reactions. libretexts.orgchemguide.co.uk The presence of the chlorine atom provides a handle for further modification of the resulting polymer, enabling the synthesis of functional materials with tailored properties. For example, the chlorine atoms in the polymer backbone could be substituted to introduce cross-linking sites or to attach other functional groups, leading to materials with applications in areas such as coatings, adhesives, or advanced composites. The development of bifunctional materials with unique electronic and physical properties is an area of growing interest. rsc.org

| Emerging Field | Potential Application of this compound | Key Synthetic Transformations |

| Pharmaceuticals | Synthesis of complex molecular scaffolds for drug discovery. | Asymmetric catalysis, cross-coupling reactions, cyclization reactions. |

| Agrochemicals | Precursor for novel pesticides and herbicides. | Functional group introduction, structure-activity relationship studies. |

| Materials Science | Monomer for the synthesis of functional polymers and specialty materials. libretexts.orgchemguide.co.uk | Polymerization, post-polymerization modification. rsc.org |

Q & A

Q. What are the most reliable synthetic routes for cis-6-Chloro-2-hexene, and how can purity be optimized?

Methodological Answer:

- Grignard reagent alkylation or halogenation of 2-hexene are common approaches. Optimize purity by using anhydrous conditions, inert atmospheres (e.g., nitrogen), and purification via fractional distillation or column chromatography .

- Monitor reaction progress with GC-MS to detect intermediates and byproducts. Quantify purity using NMR integration ratios (e.g., comparing alkene proton signals at δ 5.2–5.8 ppm to impurities) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm stereochemistry (cis-configuration) via coupling constants (J ≈ 10–12 Hz for cis alkenes) and chlorine’s deshielding effect on adjacent carbons .

- IR Spectroscopy : Validate C-Cl stretches (540–620 cm⁻¹) and alkene C=C stretches (1650–1680 cm⁻¹) .

- Mass Spectrometry : Identify molecular ion peaks (m/z ≈ 118–120) and fragmentation patterns (e.g., loss of Cl•) .

Q. How does this compound’s stability vary under different storage conditions?

Methodological Answer:

- Store in amber vials at −20°C under inert gas to prevent photodegradation and oxidation. Conduct accelerated stability studies by exposing samples to heat (40–60°C) and humidity, analyzing degradation via HPLC .

- Monitor chlorine displacement reactions (e.g., hydrolysis) by tracking pH changes in aqueous extracts .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Use fume hoods and chemical-resistant gloves (e.g., nitrile). Implement gas detectors for chlorine off-gassing.

- Refer to GHS-compliant SDS for spill management (e.g., neutralization with sodium bicarbonate) and disposal guidelines .

Q. How can researchers validate the stereochemical integrity of synthesized this compound?

Methodological Answer:

- Compare experimental optical rotation values with literature data.

- Use NOESY NMR to confirm spatial proximity of cis-alkene protons .

Advanced Research Questions

Q. How can contradictory literature data on this compound’s reactivity be resolved?

Methodological Answer:

Q. What experimental designs minimize stereochemical scrambling during reactions involving this compound?

Methodological Answer:

- Employ low-temperature kinetics (−78°C) and sterically hindered bases (e.g., LDA) to suppress isomerization.

- Track stereochemical fidelity using chiral HPLC or vibrational circular dichroism (VCD) .

Q. How can computational models predict this compound’s environmental fate and toxicity?

Methodological Answer:

- Apply QSAR models to estimate biodegradation half-lives and bioaccumulation factors.

- Validate with microcosm studies simulating soil/water systems and LC-MS/MS analysis of metabolites .

Q. What statistical approaches are optimal for analyzing dose-response data in this compound toxicity studies?

Methodological Answer:

Q. How can researchers design hypotheses to explore this compound’s role in asymmetric catalysis?

Methodological Answer:

- Frame hypotheses around steric/electronic effects (e.g., “Chlorine’s electronegativity enhances electrophilic activation in Pd-catalyzed cross-couplings”).

- Test via kinetic isotope effects (KIE) and Hammett plots to correlate substituent effects with reaction rates .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.